molecular formula C15H14N4O3S3 B4831499 ETHYL 2-{5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE

ETHYL 2-{5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE

Cat. No.: B4831499
M. Wt: 394.5 g/mol
InChI Key: CKQIMLNQAFMKCP-UHFFFAOYSA-N
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Description

ETHYL 2-{5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE is a complex organic compound that features a benzothiazole moiety, a thiadiazole ring, and an ethyl acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the benzothiazole and thiadiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 can yield sulfoxides, while reduction with NaBH4 can yield amines.

Scientific Research Applications

ETHYL 2-{5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential anticonvulsant and antimicrobial properties.

    Biological Research: The compound can be used as a probe to study the interactions of benzothiazole and thiadiazole derivatives with biological targets.

    Industrial Applications: It can be used in the development of new materials with specific chemical properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of ETHYL 2-{5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

ETHYL 2-{5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE can be compared with other benzothiazole and thiadiazole derivatives:

Properties

IUPAC Name

ethyl 2-[5-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S3/c1-2-22-13(21)7-12-18-19-14(25-12)17-11(20)8-23-15-16-9-5-3-4-6-10(9)24-15/h3-6H,2,7-8H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQIMLNQAFMKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-{5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-{5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-{5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-{5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-{5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
ETHYL 2-{5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE

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